

# Spectroscopic Profile of 3-Bromocatechol: A Technical Guide

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## Compound of Interest

Compound Name: 3-bromobenzene-1,2-diol

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This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromocatechol (3-bromo-1,2-benzenediol), a significant intermediate in the synthesis of pharmaceuticals and other agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic and procedural information to support research and manufacturing activities.

## Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and other key physical data for 3-bromocatechol.

Table 1: Physical and Chemical Properties of 3-Bromocatechol

Property	Value	Reference
CAS Number	14381-51-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	189.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	187.94729 Da	<a href="#">[1]</a>
Appearance	White to gray to brown powder/crystal	
Melting Point	40-41 °C	<a href="#">[3]</a>

Table 2: <sup>1</sup>H NMR Spectroscopic Data for 3-Bromocatechol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.00	double peak (dd)	1.5, 8.1	Ar-H
6.87	double peak (dd)	1.5, 8.1	Ar-H
6.72	double peak (dd)	8.1	Ar-H
5.69	broad single peak	-	-OH
5.60	broad single peak	-	-OH

Note: Data obtained from a synthesized sample.[\[4\]](#)

Table 3: <sup>13</sup>C NMR Spectroscopic Data for 3-Bromocatechol

Chemical Shift ( $\delta$ ) ppm	Assignment
144.5	C-O
140.3	C-O
123.3	Ar-C
121.9	Ar-C
114.9	Ar-C
109.5	C-Br

Note: Data obtained from a synthesized sample.[\[4\]](#)

## Predicted Spectroscopic Data

Due to the limited availability of experimental Infrared (IR) and Mass Spectrometry (MS) data in public databases, the following sections provide predicted data based on established spectroscopic principles for similar compounds.

### Infrared (IR) Spectroscopy

The IR spectrum of 3-bromocatechol is expected to exhibit characteristic absorption bands for the hydroxyl, aromatic C-H, and C-Br bonds.

Table 4: Predicted FT-IR Peak Assignments for 3-Bromocatechol

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Mode	Functional Group
3600-3200	O-H Stretch	Phenolic -OH
3100-3000	C-H Stretch	Aromatic C-H
1600-1585, 1500-1400	C=C Stretch	Aromatic Ring
1260-1180	C-O Stretch	Phenolic C-O
1075-1020	C-Br Stretch	Aryl Bromide
900-675	C-H Out-of-Plane Bend	Aromatic C-H

## Mass Spectrometry (MS)

The mass spectrum of 3-bromocatechol will be characterized by the presence of two molecular ion peaks of similar intensity due to the natural isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

[5]

Table 5: Predicted Mass Spectrometry Fragmentation for 3-Bromocatechol

m/z	Ion Fragment	Interpretation
188/190	$[\text{C}_6\text{H}_5\text{BrO}_2]^+$	Molecular ion ( $\text{M}^+$ )
109	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical
81/83	$[\text{C}_5\text{H}_2\text{O}]^+$	Further fragmentation of the aromatic ring
79/81	$[\text{Br}]^+$	Bromine cation
63	$[\text{C}_5\text{H}_3]^+$	Fragmentation of the aromatic ring

## Experimental Protocols

This section details the methodologies for the synthesis of 3-bromocatechol and the acquisition of its spectroscopic data.

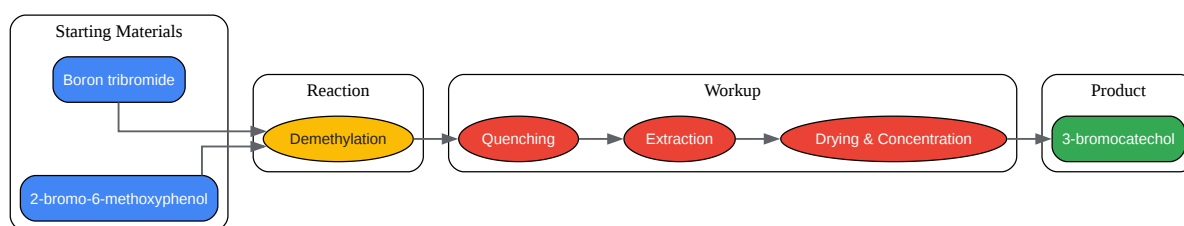
### Synthesis of 3-Bromocatechol

A common method for the synthesis of 3-bromocatechol involves the demethylation of 2-bromo-6-methoxyphenol.[4]

Procedure:

- A solution of 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL) is cooled to  $-78\text{ }^\circ\text{C}$ .
- Boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL) is added slowly to the solution.

- The reaction mixture is stirred at room temperature for 1 hour.
- The mixture is then poured into ice water and stirred for an additional 30 minutes.
- The product is extracted with dichloromethane (3 x 30 mL).
- The combined organic layers are dried with anhydrous magnesium sulfate and concentrated to yield 3-bromocatechol as a brown oil.[4]



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Synthesis workflow for 3-bromocatechol.

## NMR Spectroscopy

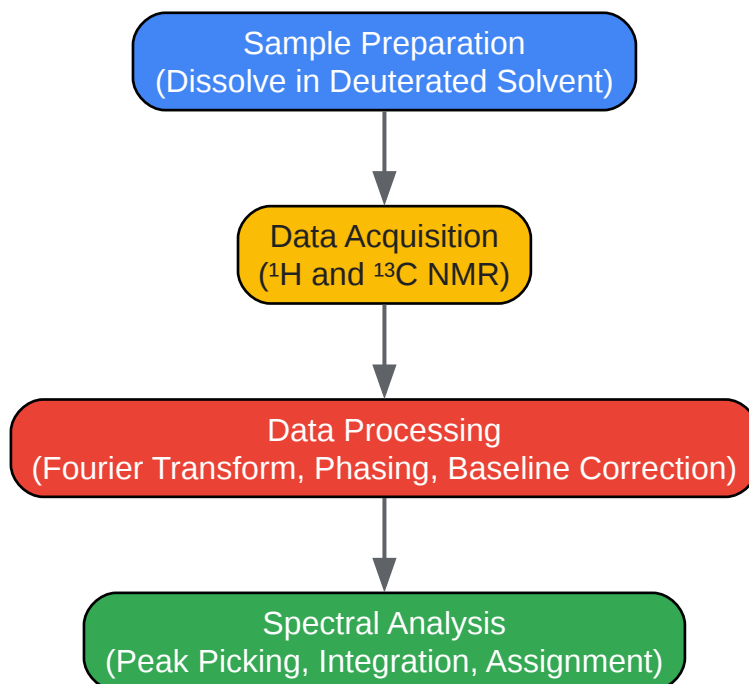
Sample Preparation:

- Dissolve approximately 10-20 mg of 3-bromocatechol in a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a standard 5 mm NMR tube.

<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Parameters:

- Pulse sequence: Standard single-pulse experiment.
- Number of scans: 16-64 (depending on concentration).
- Relaxation delay: 1-5 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation delay: 2-5 seconds.



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General workflow for NMR analysis.

## Infrared (IR) Spectroscopy

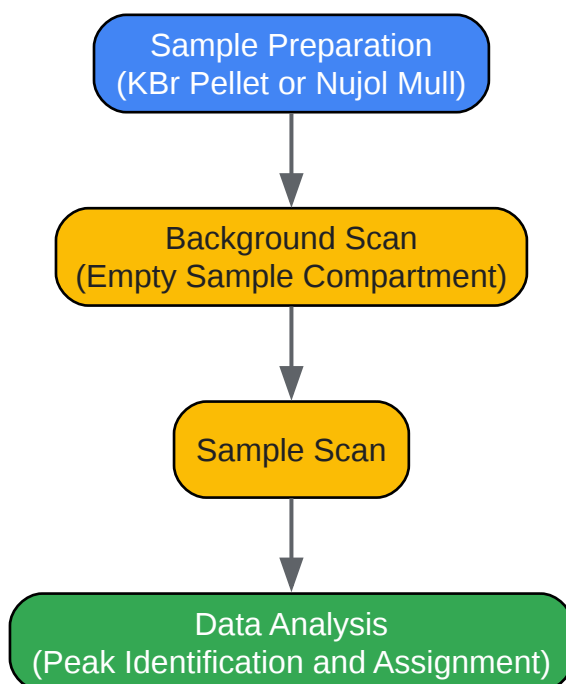
Sample Preparation:

- KBr Pellet Method:

- Grind a small amount of 3-bromocatechol with dry potassium bromide (KBr).
- Press the mixture into a thin, transparent pellet.
- Nujol Mull Method:
  - Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste.
  - Spread the mull between two salt plates (e.g., NaCl or KBr).

#### FT-IR Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.



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General workflow for FT-IR analysis.

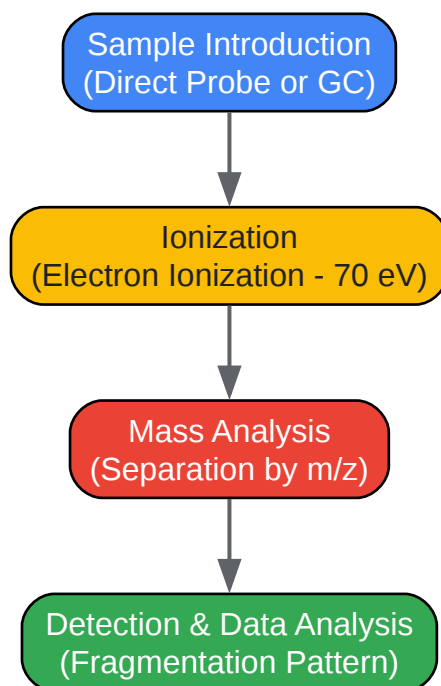
## Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Method: Electron Ionization (EI) is a common technique for this type of molecule. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Mass Analysis:

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Parameters (for EI):
  - Ionization energy: 70 eV.
  - Mass range:  $m/z$  40-400.



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General workflow for mass spectrometry analysis.



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